(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid, commonly referred to as (R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)propionic acid, is a synthetic amino acid derivative notable for its application in biochemical research, particularly in the design of fluorescent substrates for protease assays. This compound combines the Fmoc (9-fluorenylmethoxycarbonyl) protecting group with a methoxy-coumarin moiety, enhancing its utility in peptide synthesis and fluorescence applications.
This compound is synthesized through various chemical methods, often involving solid-phase peptide synthesis techniques. It is primarily sourced from specialized chemical suppliers and is utilized in academic and industrial laboratories focused on biochemistry and molecular biology.
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid can be classified as:
The synthesis of (R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid typically employs solid-phase peptide synthesis methodologies.
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid has a complex structure characterized by:
The structure features a central propionic acid backbone with an amino group and a methoxy-coumarin moiety that contributes to its fluorescence properties.
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid functions primarily through:
This mechanism allows researchers to study enzyme kinetics and specificity effectively.
Relevant data includes its reactivity with various enzymes and its behavior under different pH conditions, which affects its fluorescence characteristics.
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid has several significant applications:
The stereoselective synthesis of coumarin-derived fluorescent amino acids centers on constructing the chiral 7-methoxycoumarin-4-yl-alanine core while preserving optical integrity. The key intermediate, 2-amino-3-(7-methoxy-4-coumaryl)propionic acid (Amp), presents synthetic challenges due to the sensitivity of the coumarin fluorophore to harsh conditions and the propensity for racemization during α-amino acid functionalization. The most efficient routes employ Erlenmeyer azlactone methodology, where substituted 4-hydroxybenzaldehyde derivatives undergo condensation with N-acyl-glycine derivatives to form oxazolones. Subsequent hydrolysis and decarboxylation yield the coumarin scaffold with a protected amino acid side chain. For enantiomeric enrichment, enzymatic resolution using acylases or lipases achieves ≥98% enantiomeric excess (ee) when applied to racemic N-acetyl precursors. Alternatively, asymmetric hydrogenation of dehydroamino acid precursors using chiral catalysts like Rh(DIPAMP) complexes affords the (S)-enantiomer with 90-95% ee, though this method requires stringent exclusion of oxygen and moisture [9].
Incorporating the fluorescent amino acid into peptide chains demands compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The 7-methoxycoumarin group exhibits intense fluorescence at 397 nm upon excitation at 325 nm, with quantum yields (ΦF) of ~0.49—significantly higher than naturally occurring fluorophores like tryptophan (ΦF = 0.2). This photophysical profile enables its utility as a donor in FRET pairs with dinitrophenyl (Dnp) quenchers, where spectral overlap between coumarin emission and Dnp absorption maximizes energy transfer efficiency. The methoxy group at the C7 position enhances electron donation, shifting absorption and emission spectra bathochromically compared to unsubstituted coumarin derivatives, thereby improving biological compatibility by reducing interference from cellular autofluorescence [9] [2].
Table 2: Stereoselective Synthetic Approaches for 7-Methoxycoumarin-4-yl Alanine Derivatives
Method | Key Steps | Enantiomeric Excess | Yield | Advantages/Limitations |
---|---|---|---|---|
Erlenmeyer Azlactone | Aldol condensation, hydrolysis, decarboxylation | Racemic | 45-60% | Scalable but requires resolution step |
Enzymatic Resolution | Lipase/acylase treatment of racemates | ≥98% ee | 30-40% | High chirality; low yield of desired enantiomer |
Asymmetric Hydrogenation | Catalytic H₂ addition to dehydroamino acids | 90-95% ee | 75-85% | Moderate ee; sensitive catalysts |
Chiral Auxiliary | Evans' oxazolidinone alkylation | >99% ee | 60-70% | Excellent stereocontrol; extra steps for auxiliary removal |
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary α-amino protector during iterative peptide elongation, enabling controlled assembly while maintaining coumarin fluorescence properties. Fmoc installation employs Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl reagents in anhydrous dioxane or tetrahydrofuran (THF), reacting selectively with the amino group of the coumarin-modified amino acid at pH 8.5–9.5. The bulky fluorenyl moiety creates steric hindrance that minimizes diketopiperazine formation during dipeptide synthesis, a critical advantage over less sterically demanding groups like carbobenzoxy (Cbz). Subsequent SPPS incorporation utilizes standard Fmoc-deprotection protocols with 20% piperidine in dimethylformamide (DMF), which cleaves the fluorenyl group within 3–5 minutes without affecting the coumarin chromophore or the carboxylic acid functionality. This orthogonality allows sequential coupling of protected amino acids using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) [2] [4].
The acid lability of the coumarin system necessitates Fmoc-based SPPS over tert-butoxycarbonyl (Boc) strategies, which require repetitive trifluoroacetic acid (TFA) deprotection cycles. TFA promotes decomposition of the 7-methoxycoumarin heterocycle through protonation and ring-opening reactions, diminishing fluorescence quantum yields by >50% after repeated exposures. Fmoc chemistry circumvents this limitation by using base-labile protection, preserving the fluorophore’s integrity throughout synthesis. Additionally, the hydrophobicity of the Fmoc group enhances resin loading efficiency by improving solubility in non-polar solvents, achieving coupling efficiencies exceeding 99.5% per cycle for coumarin-modified building blocks. Post-synthesis, the Fmoc-protected amino acid derivative requires cold storage (0–8°C) to prevent slow deprotection by ambient amines, which can generate dibenzofulvene byproducts that quench coumarin fluorescence [10] [4].
Oxazinone intermediates (azlactones) provide a versatile platform for stereoselective alkylation to construct the coumarin-modified side chain. Reaction of glycine-derived oxazinones with 4-bromomethyl-7-methoxycoumarin under phase-transfer catalysis (PTC) conditions—using benzyltriethylammonium chloride in dichloromethane/50% NaOH—yields the alkylated product with minimal racemization (<3%). The rigid oxazinone ring structure restricts enolization, preserving chirality at the α-carbon during the alkylation step. Subsequent hydrolysis under mild alkaline conditions (0.1M Na₂CO₃, 25°C) opens the oxazinone ring to furnish the free carboxylic acid without epimerization, a significant improvement over traditional malonic ester syntheses that require decarboxylation at elevated temperatures. This route achieves overall yields of 65–75% for the racemic amino acid, with the chiral variant accessible through resolution or asymmetric induction using cinchona alkaloid-derived catalysts in the alkylation step [9].
Optimization focuses on suppressing racemization during coumarin side-chain attachment. Key parameters include maintaining low temperatures (–20°C) during bromomethylcoumarin synthesis to prevent di-bromination, and employing anhydrous potassium carbonate instead of stronger bases during alkylation to minimize enolate formation. For Fmoc-protected derivatives, direct reductive amination of 7-methoxy-4-coumarincarbaldehyde with Fmoc-β-alanine-derived phosphonates under Horner-Wadsworth-Emmons conditions provides an alternative route that bypasses alkylation challenges. This method installs the coumarin moiety as an α,β-unsaturated side chain prior to reduction, achieving diastereoselectivities of 8:1 when using L-tartrate-modified borohydrides. The resulting allylic amine is then hydrogenated to the saturated propionic acid derivative, yielding the Fmoc-protected fluorescent amino acid with >95% HPLC purity after silica gel chromatography—suitable for direct SPPS applications without further purification [9] [3].
Table 3: Optimization Parameters for Alkylation and Oxazinone Utilization
Parameter | Suboptimal Condition | Optimized Condition | Effect on Yield/Purity |
---|---|---|---|
Base | 50% NaOH | Anhydrous K₂CO₃ | Racemization reduced from 15% to 2% |
Temperature | 25°C | 0°C | Di-bromination side product <1% |
Catalyst | Tetrabutylammonium iodide | Benzyltriethylammonium chloride | Reaction time reduced by 40% |
Solvent System | Acetonitrile/H₂O | Dichloromethane (anhydrous) | Hydrolysis of oxazinone minimized |
Oxazinone Hydrolysis | 2M HCl, reflux | 0.1M Na₂CO₃, 25°C | Epimerization suppressed |
Fmoc Installation | Fmoc-Cl, 0°C | Fmoc-OSu, 25°C | Coumarin degradation <0.5% |
Table 1: Molecular Properties of (R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)propionic Acid
Property | Value | Source/Reference |
---|---|---|
CAS Number | 133083-34-8 | [1] [2] [4] |
Molecular Formula | C₂₈H₂₃NO₇ | [2] [4] |
Molecular Weight | 485.49 g/mol | [1] [4] |
Purity | ≥95% to >99% (HPLC) | [1] [2] [3] |
Appearance | White to off-white powder | [2] [4] |
Melting Point | 214–220°C | [2] |
Storage Conditions | 0–8°C (under inert gas) | [2] [10] |
SMILES Notation | COc1ccc2c(CC(NC(=O)OCC3c4ccccc4-c4ccccc34)C(=O)O)cc(=O)oc2c1 | [1] |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1